molecular formula C21H20N2O4 B11619112 Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11619112
M. Wt: 364.4 g/mol
InChI Key: METFACDQALNIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound with the molecular formula C20H18N2O4 It is known for its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(methoxycarbonyl)aniline with 8-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methylquinoline-3-carboxylate
  • Ethyl 4-methyl-2-[4-(trifluoro-methyl)-phenyl]thiazole-5-carboxylate

Uniqueness

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-(4-methoxycarbonylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-13(2)6-5-7-16(18)19(17)23-15-10-8-14(9-11-15)20(24)26-3/h5-12H,4H2,1-3H3,(H,22,23)

InChI Key

METFACDQALNIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.